molecular formula C7H7FIN3 B13679433 1-(2-Fluoro-4-iodophenyl)guanidine

1-(2-Fluoro-4-iodophenyl)guanidine

Cat. No.: B13679433
M. Wt: 279.05 g/mol
InChI Key: HLRGQNUBTZFXIC-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-iodophenyl)guanidine is a compound of significant interest in the field of organic chemistry It features a guanidine group attached to a phenyl ring substituted with fluorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-4-iodophenyl)guanidine typically involves the reaction of 2-fluoro-4-iodoaniline with a guanylating agent. One common method is the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis approach. This method provides a straightforward and efficient route to obtain the desired guanidine derivative with high yields under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-4-iodophenyl)guanidine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The guanidine group can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Scientific Research Applications of 1-(2-Fluoro-4-iodophenyl)guanidine

This compound is a compound with a variety of applications in scientific research, spanning chemistry, biology, and industry. It is a guanidine derivative with a phenyl ring substituted with fluorine and iodine atoms. The presence of both fluorine and iodine imparts specific chemical properties, making it a unique compound for various applications.

General Applications:

  • Building Block in Chemistry this compound serves as a building block for synthesizing complex organic molecules and heterocycles.
  • Enzyme Inhibition and Receptor Binding in Biology Due to its unique structure, this compound is valuable in studying enzyme inhibition and receptor binding. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, potentially inhibiting or modulating the target's activity. The fluorine and iodine atoms can enhance the compound’s binding affinity and specificity.
  • Specialty Chemicals and Materials in Industry It is used in producing specialty chemicals and materials with specific properties.

Precursor in Synthesis:

  • 2-Fluoro-4-iodoaniline is a precursor in the synthesis of this compound.

Guanidinium-based compounds in Cancer Research:

  • Guanidinium-based compounds, including this compound, have demonstrated strong cytotoxicity, mediated through the induction of apoptosis, in colorectal cancer cells . These compounds inhibit ERK1/2 signaling and EGFR activation, as well as Src, STAT3, and Akt phosphorylation . They could inhibit BRAF as a type III inhibitor . The positively charged guanidines present in the compound could interact with the negatively charged phosphates of ATP present in the active state of all kinases .

Radioligand Development:

  • Derivatives of this compound can be used in the creation of radioligands for PET imaging . For example, it can be used in the synthesis of 18F-labeled compounds .

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-iodophenyl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of the target’s activity. The fluorine and iodine atoms can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both fluorine and iodine atoms on the phenyl ring, which imparts specific chemical properties and potential applications. Its guanidine group also provides versatility in forming various derivatives and participating in different chemical reactions.

Biological Activity

1-(2-Fluoro-4-iodophenyl)guanidine is a compound that has attracted attention due to its potential biological activities, particularly in the fields of cancer treatment and neuropharmacology. This article explores its biological activity, mechanisms, and implications based on various research findings.

Chemical Structure and Properties

This compound is a guanidine derivative characterized by a phenyl group substituted with fluorine and iodine atoms. Its unique structure contributes to its interaction with biological targets, particularly in cancer cells and neuronal systems.

1. Anti-Cancer Activity

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms underlying its anti-cancer activity include:

  • Induction of Apoptosis : The compound has been observed to induce apoptosis in colorectal cancer cells, particularly those harboring the wild-type BRAF and mutated V600E BRAF. This is mediated through the inhibition of key signaling pathways such as ERK1/2, Src, STAT3, and Akt phosphorylation .
  • Inhibition of Kinase Activity : Studies suggest that this compound acts as a type III inhibitor of BRAF kinase, although it does not inhibit ATP binding directly. Instead, it interferes with BRAF activity in vitro .

2. Neuropharmacological Effects

The compound also shows promise in neuropharmacology, particularly as a sigma receptor ligand. Sigma receptors are implicated in various neurological processes, including pain modulation and neuroprotection. The binding affinity of this compound to these receptors may provide insights into its potential therapeutic applications in treating neurodegenerative disorders .

Biological Activity Data

The following table summarizes the biological activities associated with this compound:

Activity Effect Reference
CytotoxicityInduces apoptosis in cancer cells
Kinase inhibitionInhibits BRAF activity
Sigma receptor bindingPotential neuroprotective effects

Case Study 1: Colorectal Cancer

In a study focusing on colorectal cancer, this compound demonstrated enhanced cytotoxicity compared to other derivatives. The compound's ability to induce apoptosis was linked to its interference with the ERK signaling pathway, leading to decreased cell viability in treated cell lines .

Case Study 2: Sigma Receptor Interaction

Another investigation explored the interaction of this compound with sigma receptors. The study found that complete occupancy of sigma receptors was necessary for therapeutic effects, suggesting that this compound could be utilized for targeted therapies in oncology patients .

Properties

Molecular Formula

C7H7FIN3

Molecular Weight

279.05 g/mol

IUPAC Name

2-(2-fluoro-4-iodophenyl)guanidine

InChI

InChI=1S/C7H7FIN3/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3H,(H4,10,11,12)

InChI Key

HLRGQNUBTZFXIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)F)N=C(N)N

Origin of Product

United States

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